Array ( [bid] => 1611730 )
Summary of the Application: The study involves exploring the three orthogonal sites for aromatic nucleophilic substitution in cyanuric chloride (TCT). The preferential order of incorporation of different nucleophiles (such as alcohol, thiol, and amine) was addressed both experimentally and theoretically .
Methods of Application or Experimental Procedures: The preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This was determined through a series of experiments involving the reaction of TCT with these nucleophiles.
Results or Outcomes: The results of this study showed that the preferential order for incorporating nucleophiles in TCT was found to be alcohol > thiol > amine . This finding could have implications for the design of new molecular structures in the field of chemical biology.
4,6-Dichloro-2-trichloromethyl-quinoline is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 315.41 g/mol. This compound features a quinoline core substituted with multiple chlorine atoms, specifically at the 4 and 6 positions, and a trichloromethyl group at the 2 position. Its unique structure contributes to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .
The chemical behavior of 4,6-Dichloro-2-trichloromethyl-quinoline is influenced by its multiple chlorine substituents. It can undergo several types of reactions:
Research indicates that compounds similar to 4,6-Dichloro-2-trichloromethyl-quinoline exhibit significant biological activities, including:
The synthesis of 4,6-Dichloro-2-trichloromethyl-quinoline typically involves multi-step procedures:
4,6-Dichloro-2-trichloromethyl-quinoline has several notable applications:
Interaction studies involving 4,6-Dichloro-2-trichloromethyl-quinoline focus on its biological effects and potential interactions with other molecules:
Several compounds share structural similarities with 4,6-Dichloro-2-trichloromethyl-quinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-Chloroquinoline | Single chlorine substitution | Used primarily as an antimicrobial agent |
| 2-Trifluoromethylquinoline | Trifluoromethyl group | Exhibits distinct electronic properties |
| 6-Chloro-2-methylquinoline | Chlorine and methyl substitutions | Known for its role in organic synthesis |
| 4,6-Dichloroquinoline | Two chlorine substitutions | Broad spectrum antimicrobial activity |
The uniqueness of 4,6-Dichloro-2-trichloromethyl-quinoline lies in its combination of multiple chlorine substituents and the trichloromethyl group, which enhances its reactivity and potential applications compared to these similar compounds .
The thermodynamic phase transition properties of 4,6-Dichloro-2-trichloromethyl-quinoline present significant limitations in available experimental data. The boiling point has been computationally predicted to be 354.6 ± 37.0 degrees Celsius using theoretical modeling approaches [1] [2]. This prediction falls within the typical range observed for halogenated quinoline derivatives, which generally exhibit elevated boiling points due to increased molecular weight and intermolecular interactions from chlorine substituents [4].
No experimental melting point data has been reported in the scientific literature for this compound [5] [6]. The absence of melting point measurements represents a critical gap in the thermodynamic characterization, as this property is fundamental for understanding solid-liquid phase transitions and thermal stability.
Comprehensive searches of thermodynamic databases and scientific literature reveal no experimental determinations of heat capacity or enthalpy of formation for 4,6-Dichloro-2-trichloromethyl-quinoline [8] [9]. While extensive thermodynamic studies have been conducted on parent quinoline compounds, including detailed heat capacity measurements from cryogenic temperatures to elevated conditions [10] [11], no analogous investigations have been extended to this heavily chlorinated derivative.
The absence of calorimetric data limits understanding of the compound's thermal behavior and thermodynamic stability. Standard molar heat capacity values would be essential for calculating temperature-dependent enthalpy changes and for process design considerations involving thermal treatment of this compound.
Limited vapor pressure data exists for 4,6-Dichloro-2-trichloromethyl-quinoline, with computational predictions indicating extremely low volatility. The predicted vapor pressure of 6.78 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius suggests minimal evaporation under standard conditions [12]. This low vapor pressure is consistent with the compound's high molecular weight (315.41 grams per mole) and extensive halogenation, which increases intermolecular forces and reduces volatility compared to unsubstituted quinoline derivatives [13] [14].
The density of 4,6-Dichloro-2-trichloromethyl-quinoline has been computationally estimated at 1.642 ± 0.06 grams per cubic centimeter [1] [2]. This predicted density is significantly higher than that of quinoline (1.095 grams per cubic centimeter), reflecting the substantial mass contribution of five chlorine atoms in the molecular structure [15] [13]. The elevated density is characteristic of halogenated aromatic compounds, where heavy halogen substituents substantially increase molecular mass while only modestly affecting molecular volume.
The specific gravity, calculated relative to water at standard conditions, would be approximately 1.64, indicating that this compound is considerably denser than water and would settle rapidly in aqueous systems.
No experimental viscosity measurements have been reported for 4,6-Dichloro-2-trichloromethyl-quinoline in either liquid or solution phases [16] [17] [18]. The absence of viscosity data represents a significant limitation for understanding the compound's flow behavior and transport properties in various applications. Without empirical viscosity values, predictions of fluid dynamic behavior, mixing characteristics, and mass transfer properties remain speculative.
Diffusion coefficient data for 4,6-Dichloro-2-trichloromethyl-quinoline in various media has not been experimentally determined [19]. The lack of diffusion studies limits understanding of molecular transport in solutions, which is critical for applications involving mass transfer, separation processes, and environmental fate modeling.
No experimental refractive index measurements have been documented for 4,6-Dichloro-2-trichloromethyl-quinoline [20]. Refractive index determination would provide insights into the compound's optical density and electronic polarizability, properties that are influenced by the extensive conjugated system and heavy halogen substitution pattern.
Optical rotation measurements for 4,6-Dichloro-2-trichloromethyl-quinoline have not been reported in the literature. Given that this compound lacks chiral centers in its molecular structure, it would be expected to be optically inactive, showing no rotation of plane-polarized light.
Specific ultraviolet-visible absorption spectroscopic data for 4,6-Dichloro-2-trichloromethyl-quinoline is not available in the current literature [21] [22] [23]. However, based on the electronic structure of heavily halogenated quinoline derivatives, the compound would be expected to exhibit characteristic absorption features in the ultraviolet region corresponding to π-π* transitions within the aromatic system, with potential bathochromic shifts due to the electron-withdrawing effects of chlorine substituents [24] [25].
Experimental aqueous solubility data for 4,6-Dichloro-2-trichloromethyl-quinoline has not been reported [26] [27] [28]. The extensive chlorination and lipophilic quinoline scaffold suggest extremely limited water solubility, consistent with the general trend observed for heavily halogenated aromatic compounds. The compound's predicted negative pKa value of -1.22 ± 0.61 indicates very weak basicity, further limiting water solubility compared to unsubstituted quinoline [1] [2].
Detailed solubility studies in organic solvents have not been systematically investigated for this compound [29]. Based on structural considerations and the behavior of related halogenated quinoline derivatives, the compound would be expected to show good solubility in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons, while showing limited solubility in highly polar protic solvents.
Acute Toxic